molecular formula C10H4BrF9O B13696162 2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoro-2-propanol

2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoro-2-propanol

Cat. No.: B13696162
M. Wt: 391.03 g/mol
InChI Key: MBSLTDVBYCWBDL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoro-2-propanol (CAS RN: 28180-48-5) features a central hexafluoroisopropanol group (-C(CF₃)₂OH) attached to a 2-bromo-4-(trifluoromethyl)phenyl ring. Its molecular formula is C₉H₅BrF₆O, with a monoisotopic mass of 321.9428 g/mol and an average mass of 323.03 g/mol . The presence of electronegative substituents (Br, CF₃, and F) confers high lipophilicity (log P ~4–5 estimated) and metabolic stability, making it suitable as a synthetic intermediate or bioactive metabolite in agrochemicals .

Properties

Molecular Formula

C10H4BrF9O

Molecular Weight

391.03 g/mol

IUPAC Name

2-[2-bromo-4-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C10H4BrF9O/c11-6-3-4(8(12,13)14)1-2-5(6)7(21,9(15,16)17)10(18,19)20/h1-3,21H

InChI Key

MBSLTDVBYCWBDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoro-2-propanol typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoro-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoro-2-propanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoro-2-propanol involves its interaction with specific molecular targets and pathways. The compound’s bromine and trifluoromethyl groups can participate in various chemical interactions, influencing the activity of enzymes, receptors, and other biomolecules. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
  • Molecular Formula : C₃H₂F₆O
  • Properties : pKa = 9.55; widely used as a solvent for dissolving amyloid-β peptides and enhancing reaction rates in polymerization .
  • Comparison : HFIP lacks aromatic substituents, resulting in lower molecular weight (168.04 g/mol) and higher volatility. Its stronger acidity (vs. the target compound) enhances hydrogen-bond-donating capacity, critical for stabilizing reactive intermediates .
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol
  • Molecular Formula : C₉H₆F₆O
  • Properties : Melting point 159–160°C; pKa ~8.8 (extrapolated) .
  • Comparison : The phenyl group increases steric bulk compared to HFIP but lacks bromine and trifluoromethyl groups. This reduces log P (~3.5 estimated) and limits applications in hydrophobic environments.
S(PFH-OH)-8007 (Pesticide Metabolite)
  • Structure : Contains a 2-bromo-4-(hexafluoro-2-hydroxypropan-2-yl)-6-(trifluoromethyl)phenyl group linked to a fluorinated benzamide .
  • Comparison: Similar bromine and trifluoromethyl substituents enhance insecticidal activity compared to its parent compound (broflanilide).
Nonafluoro-tert-butyl Alcohol (NFTB)
  • Molecular Formula : C₄HF₉O
  • Properties : pKa = 5.1; stronger acidity due to three CF₃ groups .
  • Comparison : NFTB’s high acidity inhibits polymerization reactions, unlike HFIP or the target compound, which act as reaction accelerants .

Physicochemical and Functional Differences

Table 1. Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) pKa log P (Est.) Key Applications
Target Compound C₉H₅BrF₆O 323.03 ~8.8* ~4.5 Agrochemical metabolites, synthesis
HFIP C₃H₂F₆O 168.04 9.55 ~1.2 Solvent, amyloid dissolution
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol C₉H₆F₆O 264.14 ~8.8 ~3.5 Polymerization solvent
S(PFH-OH)-8007 C₂₂H₁₄BrF₇NO₃ 614.22 N/A ~5.2 Insecticidal metabolite
NFTB C₄HF₉O 236.04 5.1 ~2.8 Inhibitor in polymer chemistry

*Estimated based on structural analogy to HFPP .

Research Findings

Solvent and Reactivity: The target compound’s bromine and trifluoromethyl groups increase steric hindrance compared to HFIP, reducing its utility in small-molecule catalysis but enhancing stability in hydrophobic environments .

Biological Activity :

  • S(PFH-OH)-8007 exhibits higher insecticidal activity than broflanilide due to hydroxylation, which improves target binding . The target compound may share similar bioactivity but requires empirical validation.

Synthetic Utility :

  • HFIP and phenyl-substituted analogues are preferred in controlled anionic polymerization of glycolide, whereas NFTB’s acidity disrupts reactivity . The target compound’s bulky substituents may limit its use in polymer synthesis.

Biological Activity

The compound 2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoro-2-propanol (commonly referred to as HFIP) is a fluorinated alcohol that has garnered attention in various fields due to its unique chemical properties and biological activities. This article explores the biological activity of HFIP, focusing on its mechanisms of action, applications in pharmaceuticals and agrochemicals, and relevant case studies.

Chemical Structure

HFIP is characterized by a hexafluoroisopropanol structure with a brominated aromatic ring. Its molecular formula is C8H4BrF6OC_8H_4BrF_6O, and it features a high degree of fluorination, which contributes to its distinctive properties.

Physical Properties

PropertyValue
Molecular Weight297.01 g/mol
Density1.6 g/cm³
Boiling Point264.2 °C
Melting Point45-46 °C

HFIP has been shown to act as a hydrogen bond donor , which can influence various biochemical pathways. Its ability to modulate lipophilicity and polarity makes it a valuable compound in drug design and development. The presence of the trifluoromethyl group enhances its interaction with biological targets, making it effective in various applications.

Applications in Pharmaceuticals

HFIP serves as an important intermediate in the synthesis of bioactive compounds. Research indicates that compounds derived from HFIP exhibit antitumor and antidiabetic properties. For instance, difluoromethyl carbinols synthesized using HFIP have been identified as potential candidates for Gaucher disease inhibitors and modulators of the farnesoid X receptor .

Case Studies

  • Antitumor Activity : A study demonstrated that derivatives of HFIP showed significant cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .
  • Diabetes Management : Research highlighted the role of HFIP-derived compounds in improving insulin sensitivity and regulating glucose metabolism, indicating their potential use in diabetes management .

Agrochemical Applications

HFIP is also utilized in the development of agrochemicals, particularly herbicides and fungicides. Its ability to disrupt specific biochemical pathways in plants allows for targeted action against pests while minimizing environmental impact.

Comparative Analysis with Similar Compounds

HFIP exhibits unique biological activities compared to similar fluorinated compounds. For example:

CompoundBiological Activity
2-Bromo-4-(trifluoromethyl)phenolModerate antimicrobial properties
2-Bromo-4-(trifluoromethyl)phenylacetonitrileLimited antitumor activity
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chlorideHigh reactivity but less biological activity

HFIP's distinct structure allows for specific interactions within biological systems, enhancing its utility across various applications.

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